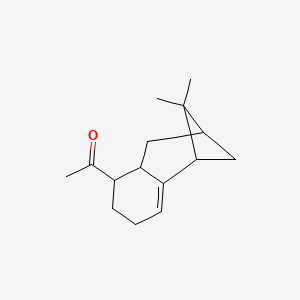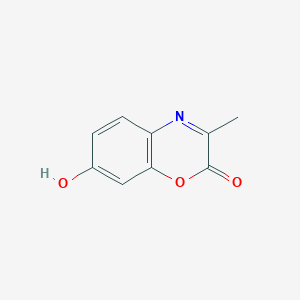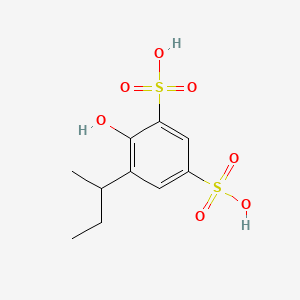
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid is an organic compound with a complex structure that includes a butan-2-yl group, a hydroxy group, and two sulfonic acid groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonic acid groups can be reduced to sulfonate esters using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups act as directing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosulfonic acid for sulfonation, aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of 5-(Butan-2-yl)-4-oxobenzene-1,3-disulfonic acid.
Reduction: Formation of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonate esters.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzene-1,3-disulfonic acid: Lacks the butan-2-yl group, making it less hydrophobic.
5-(Butan-2-yl)-4-methoxybenzene-1,3-disulfonic acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity.
5-(Butan-2-yl)-4-hydroxybenzene-1-sulfonic acid: Has only one sulfonic acid group, affecting its solubility and acidity.
Uniqueness
5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
76947-48-3 |
|---|---|
Fórmula molecular |
C10H14O7S2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
5-butan-2-yl-4-hydroxybenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H14O7S2/c1-3-6(2)8-4-7(18(12,13)14)5-9(10(8)11)19(15,16)17/h4-6,11H,3H2,1-2H3,(H,12,13,14)(H,15,16,17) |
Clave InChI |
LRFJIDXZHOSFQO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


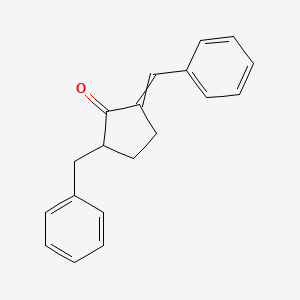
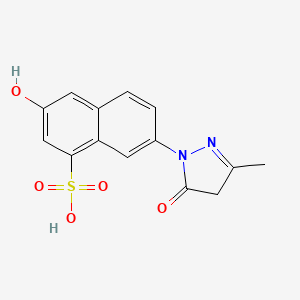
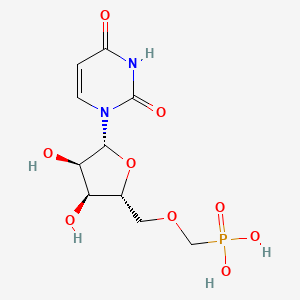
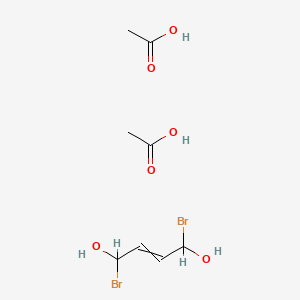
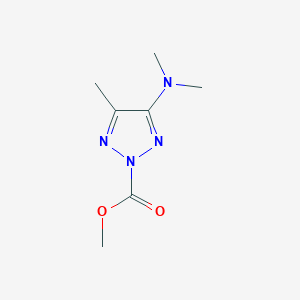
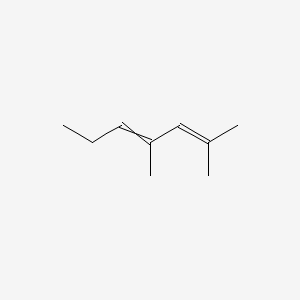
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

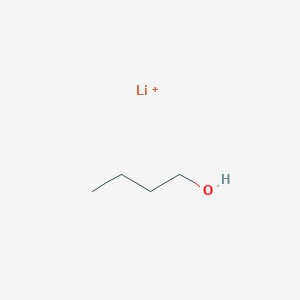
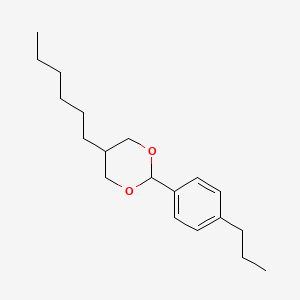

![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
